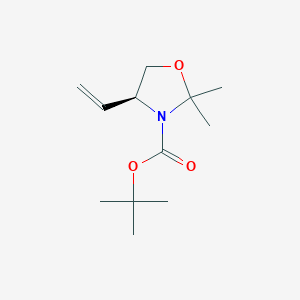

(S)-2,2-Dimethyl-4-vinyl-oxazolidine-3-carboxylic acid tert-butyl ester

Descripción

(S)-2,2-Dimethyl-4-vinyl-oxazolidine-3-carboxylic acid tert-butyl ester (CAS: 133625-87-3) is a chiral oxazolidine derivative with a tert-butyl ester protective group. Its molecular formula is C₁₂H₂₁NO₃, and it is widely used in asymmetric synthesis and pharmaceutical intermediates due to its stereochemical stability and versatility in functional group transformations . The compound features:

- A vinyl group at position 4 of the oxazolidine ring, enabling further chemical modifications such as cycloadditions or polymerizations.

- A tert-butyl ester group at position 3, providing steric protection for the carboxylic acid moiety and enhancing solubility in non-polar solvents.

- S-configuration at the stereogenic center, critical for enantioselective applications.

Propiedades

IUPAC Name |

tert-butyl (4S)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h7,9H,1,8H2,2-6H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDZCRLQHSPEFD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C=C)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)C=C)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452192 | |

| Record name | tert-Butyl (4S)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133625-87-3 | |

| Record name | tert-Butyl (4S)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Tert-butyl esters are generally used as protecting groups in organic synthesis. They are known to react with a variety of nucleophiles and electrophiles.

Mode of Action

The compound, being a tert-butyl ester, is likely to undergo reactions involving its ester group. One such reaction is the deprotection of the tert-butyl ester, which can occur under acidic conditions. The released t-butyl carbocation is subsequently deprotonated by the anionic trifluoroacetic acid (TFA), resulting in the formation of 2-methyl-propene. This regenerates the protonated TFA that is needed to continue the reaction.

Biochemical Pathways

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications, including its relevance in nature and its implication in biosynthetic and biodegradation pathways.

Pharmacokinetics

It’s known that tert-butyl esters are resistant to hydrolysis in the gastrointestinal tract, likely due to the action of carboxylesterase enzyme ces1.

Result of Action

The deprotection of the tert-butyl ester group can lead to the formation of 2-methyl-propene, which may have downstream effects depending on the context of the reaction.

Action Environment

The action of (S)-2,2-Dimethyl-4-vinyl-oxazolidine-3-carboxylic acid tert-butyl ester can be influenced by environmental factors. For instance, the deprotection of the tert-butyl ester group can occur under acidic conditions. Additionally, the solvent used can influence the reaction.

Actividad Biológica

(S)-2,2-Dimethyl-4-vinyl-oxazolidine-3-carboxylic acid tert-butyl ester, a compound belonging to the oxazolidine family, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is noted for its role as an intermediate in the synthesis of various anticancer agents, including those with a taxane skeleton such as paclitaxel and docetaxel. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its oxazolidine ring, which contributes to its biological properties. The compound can be represented as follows:

Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Research indicates that oxazolidine derivatives like this compound exhibit biological activity primarily through their ability to inhibit specific enzymes or pathways involved in cancer cell proliferation. Notably, they are associated with:

- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial protein synthesis by inhibiting isoleucyl-tRNA formation in E. coli, suggesting potential applications in antimicrobial therapy as well .

- Anticancer Activity : The compound serves as an intermediate for synthesizing taxane derivatives which are recognized for their potent anti-cancer properties. Taxanes disrupt the normal function of microtubules during cell division, leading to apoptosis in cancer cells .

Biological Activity Data

The following table summarizes some key findings related to the biological activity of this compound and related compounds:

| Activity | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of microtubule assembly | |

| Antibacterial | Inhibition of protein synthesis | |

| Synthesis Intermediate | Precursor for taxane derivatives |

Case Studies

Several studies have highlighted the significance of this compound in drug development:

- Synthesis and Evaluation : A study detailed the synthesis of (S)-2,2-Dimethyl-4-vinyl-oxazolidine derivatives and their evaluation for anticancer activity. The results demonstrated that these compounds exhibited significant cytotoxic effects against various cancer cell lines .

- Antimicrobial Properties : Research indicated that related oxazolidine compounds showed promising antibacterial activity against Gram-positive bacteria, providing insights into their potential use as novel antimicrobial agents .

- Taxane Derivatives : The role of this compound as a precursor in synthesizing paclitaxel was emphasized in a patent document detailing its application in developing potent anticancer therapies .

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Anticancer Compounds

One of the primary applications of (S)-2,2-Dimethyl-4-vinyl-oxazolidine-3-carboxylic acid tert-butyl ester is in the preparation of anticancer drugs. It serves as an important intermediate for synthesizing taxane derivatives, such as paclitaxel and docetaxel, which are widely used in chemotherapy for their efficacy against various cancers, including breast and ovarian cancer .

| Compound | Role | Target Cancer Types |

|---|---|---|

| Paclitaxel | Anticancer agent | Breast, ovarian, lung cancers |

| Docetaxel | Anticancer agent | Breast, prostate cancers |

Chemical Reactions and Mechanisms

The synthesis of this compound involves several chemical reactions that illustrate its utility in organic synthesis. The compound can be synthesized through a multi-step process involving the reaction of vinyl magnesium bromide with appropriate oxazolidine derivatives .

Reaction Overview

- Formation of the Oxazolidine Ring : The initial step involves the formation of the oxazolidine ring through cyclization reactions.

- Vinylation : The introduction of a vinyl group enhances the reactivity of the compound for further transformations.

- Carboxylation : The carboxylic acid functional group allows for subsequent reactions to form more complex structures.

Case Study 1: Synthesis of Paclitaxel

A notable study demonstrated the use of this compound as an intermediate in synthesizing paclitaxel. The process involved coupling this oxazolidine derivative with taxane skeletons to produce paclitaxel with high yield and purity .

Case Study 2: Development of Docetaxel

Another research effort focused on docetaxel synthesis using similar methodologies. The compound facilitated efficient coupling reactions that led to high chiral purity levels essential for therapeutic efficacy .

Comparación Con Compuestos Similares

(S)-tert-Butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate (CAS: 147959-19-1)

Structural Differences :

- Substituent at Position 4 : A 2-oxoethyl group replaces the vinyl group in the target compound. This ketone functionality allows for nucleophilic additions or reductions, contrasting with the vinyl group’s electrophilic reactivity .

Applications : - The oxoethyl group may serve as a precursor for introducing hydroxyl or amine functionalities via reductive amination or Grignard reactions.

- Less suitable for polymerization compared to the vinyl-substituted analog.

(S)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester (CAS: 108149-65-1)

Structural Differences :

- Substituent at Position 4 : A hydroxymethyl group replaces the vinyl group. This polar substituent enhances hydrogen-bonding capacity and aqueous solubility .

Reactivity : - The hydroxymethyl group can undergo oxidation to carboxylic acids or esterification, offering divergent synthetic pathways compared to the vinyl group’s conjugation-driven reactivity.

Applications : - Useful in prodrug design or peptide mimetics where hydroxyl groups are critical for bioactivity.

(2R,4S)-3-(tert-Butoxycarbonyl)-2-tert-butyl-4-methyloxazolidine-4-carboxylic acid

Structural Differences :

- Additional tert-butyl group at position 2 and a methyl group at position 4.

- Applications:

- Suited for highly stereoselective reactions requiring bulky protective groups.

Comparative Data Table

*Calculated based on molecular formula.

Key Research Findings

- Thermal Stability : Tert-butyl esters in oxazolidines (e.g., MA20 polymers) exhibit thermal decomposition pathways dependent on substituents. For example, vinyl groups may enhance thermal lability compared to hydroxymethyl groups .

- Synthetic Utility : The vinyl group in the target compound enables unique applications in materials science, such as crosslinking in polymer films, which is less feasible with oxoethyl or hydroxymethyl analogs .

- Safety : All tert-butyl esters require precautions against inhalation and dermal exposure due to shared reactive sites (e.g., ester groups) .

Métodos De Preparación

Boc Protection of Amino Alcohol Precursors

The starting material, (S)-2-amino-3-vinylpropan-1-ol, is reacted with Boc anhydride in ethyl acetate. Sodium bicarbonate is added to neutralize liberated CO₂, maintaining a pH of 8.5–9.5.

Example Protocol

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate (2.25 L/mol) |

| Boc Anhydride | 1.2 equivalents |

| Temperature | 20–40°C |

| Reaction Time | 30 minutes |

| Workup | Water wash, organic layer retention |

This step achieves >95% conversion, with the Boc-protected intermediate isolated as a viscous oil.

Oxazolidine Cyclization

The Boc-protected amino alcohol undergoes cyclization with acetone under acid catalysis (e.g., p-toluenesulfonic acid). The reaction proceeds via imine formation followed by ring closure.

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | p-TSA (0.1 equiv) |

| Solvent | Toluene |

| Temperature | Reflux (110°C) |

| Reaction Time | 12 hours |

| Yield | 82–88% |

The product, (S)-2,2-Dimethyl-4-vinyl-oxazolidine-3-carboxylic acid tert-butyl ester, is obtained as a white solid after trituration with petroleum ether.

Purification and Chiral Resolution

Crude product purity is enhanced via column chromatography (silica gel, petroleum ether:ethyl acetate = 9:1). Chiral HPLC confirms enantiomeric excess (ee) ≥98%.

Typical Chromatography Parameters

| Parameter | Value |

|---|---|

| Stationary Phase | Silica gel (230–400 mesh) |

| Mobile Phase | Petroleum ether:EtOAc (9:1) |

| Flow Rate | 15 mL/min |

| Retention Time | 12–14 minutes |

Industrial-Scale Production

Continuous Flow Synthesis

To improve scalability, a continuous flow reactor replaces batch processing. Key advantages include:

-

Reduced racemization : Shorter residence times (5–10 minutes vs. hours) minimize thermal degradation.

-

Higher throughput : 50–100 kg/day capacity achievable with modular setups.

Flow Reactor Parameters

| Parameter | Value |

|---|---|

| Reactor Volume | 500 mL |

| Temperature | 25°C |

| Pressure | 3 bar |

| Residence Time | 8 minutes |

Critical Process Analytics

Yield and Purity Data

Benchmark data from pilot-scale batches (10 kg):

| Parameter | Batch 1 | Batch 2 | Batch 3 |

|---|---|---|---|

| Yield (%) | 85 | 88 | 83 |

| Purity (HPLC, %) | 99.2 | 99.5 | 98.9 |

| Chiral Purity (ee, %) | 99.1 | 99.3 | 98.8 |

Comparative Analysis of Methodologies

Q & A

Q. What orthogonal protecting groups are compatible with the oxazolidine ring for multi-step syntheses?

- Methodological Answer :

- Use Fmoc for amine protection (cleaved with piperidine) or TBS for hydroxyl groups (cleaved with TBAF). Avoid acidic conditions (e.g., TFA) that may hydrolyze the tert-butyl ester .

Data Contradiction Analysis

- Example : Conflicting HPLC purity reports (e.g., 96% vs. ≥98%).

- Resolution : Cross-validate using two orthogonal methods (e.g., HPLC with UV/Vis detection and LC-MS). Check for co-eluting impurities with similar retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.